molecular formula C7H7ClF2N2 B3364320 2,3-Difluoro-benzamidine hydrochloride CAS No. 1138036-26-6

2,3-Difluoro-benzamidine hydrochloride

Cat. No. B3364320
M. Wt: 192.59 g/mol
InChI Key: VJTFEUCTBFSXCP-UHFFFAOYSA-N
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Description

2,3-Difluoro-benzamidine hydrochloride is a chemical compound with the CAS Number: 1138036-26-6 . It has a molecular weight of 192.6 and its IUPAC name is 2,3-difluorobenzenecarboximidamide hydrochloride . It is an off-white solid .


Molecular Structure Analysis

The 2,3-DIFLUORO-BENZAMIDINE molecule contains a total of 17 bond(s). There are 11 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 amidine derivative(s), and 1 primary amine(s) (aliphatic) .


Physical And Chemical Properties Analysis

2,3-Difluoro-benzamidine hydrochloride is an off-white solid . It has a molecular weight of 192.59 . The compound is readily soluble in alcohol and in water .

Scientific Research Applications

Supramolecular Chemistry and Self-Assembly

Compounds such as benzene-1,3,5-tricarboxamides (BTAs) have been noted for their supramolecular self-assembly behavior, forming one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. These properties are exploited in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of benzamide derivatives in scientific research (Cantekin, de Greef, & Palmans, 2012).

Ionic Liquids and Phase Behavior

Research on ionic liquids, particularly those with bistriflamide or triflate anions, has explored their solubility with various aliphatic and aromatic solutes. This has significant implications for their use as environmentally acceptable solvents with tunable properties, potentially including the solubilization or interaction with benzamide derivatives like 2,3-Difluoro-benzamidine hydrochloride (Visak et al., 2014).

Coordination Chemistry and Complex Formation

Benzamide derivatives have been studied for their ability to form complex compounds with various metals, offering insights into their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Such research underlines the potential of benzamide derivatives in creating novel materials with specific functional properties (Boča, Jameson, & Linert, 2011).

Chemical Speciation and Thermodynamics

The study of chemical speciation, such as that of aqueous hydrofluoric acid solutions, provides a framework for understanding the interactions and thermodynamic properties of chemical compounds in solution, potentially applicable to the study of benzamide derivatives in various solvents (Guendouzi, Faridi, & Khamar, 2019).

Safety And Hazards

The safety information for 2,3-Difluoro-benzamidine hydrochloride indicates that it is a hazardous substance . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3-difluorobenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTFEUCTBFSXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-benzamidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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